molecular formula C19H19ClN4O6S2 B2969900 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1103236-67-4

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2969900
CAS No.: 1103236-67-4
M. Wt: 498.95
InChI Key: RZUULJUYWGTFPS-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O6S2 and its molecular weight is 498.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Materials Applications

A study focused on polymer science , where new diamines containing pyridine and trifluoromethylphenyl groups were synthesized for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited excellent solubility, high glass transition temperatures, and significant thermal stability, making them suitable for applications requiring transparent, flexible, and strong films with low dielectric constants (Xiao-Ling Liu et al., 2013).

Antioxidant Activity

Research on antioxidant properties of related compounds has shown that certain derivatives exhibit potent antioxidant activity, surpassing well-known antioxidants like ascorbic acid in efficacy. This suggests potential applications in developing new antioxidant agents for pharmaceutical or nutritional uses (I. Tumosienė et al., 2019).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds based on the core structure of the compound has been explored for potential anticancer applications. These syntheses involve creating novel series of 1,3,4-oxadiazoles containing the tetrahydropyridine moiety, indicating a broader research interest in modifying this compound's structure for various bioactivities (K. Redda & Madhavi Gangapuram, 2007).

Green Synthesis and Antimicrobial Activity

A study utilized a green synthesis approach for creating thiophenyl pyrazoles and isoxazoles, demonstrating significant antibacterial and antifungal activities. This highlights the compound's framework as a versatile backbone for developing new antimicrobial agents with potential environmental benefits (D. Sowmya et al., 2018).

Discovery and Structure-Activity Relationship

Research into the discovery and structure-activity relationship (SAR) of derivatives has led to identifying novel apoptosis inducers through high-throughput screening. Such compounds, including 1,2,4-oxadiazoles, have shown activity against breast and colorectal cancer cell lines, underscoring the potential for cancer therapeutic development (Han-Zhong Zhang et al., 2005).

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O6S2/c1-28-13-6-5-11(10-14(13)29-2)18-22-23-19(30-18)21-17(25)12-4-3-9-24(12)32(26,27)16-8-7-15(20)31-16/h5-8,10,12H,3-4,9H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUULJUYWGTFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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